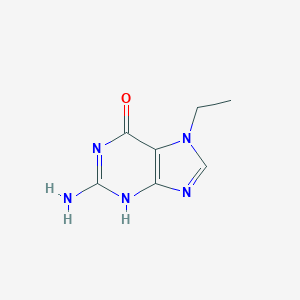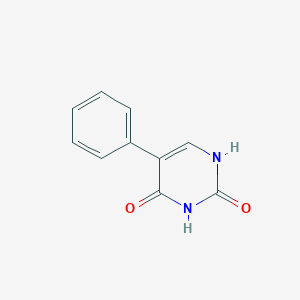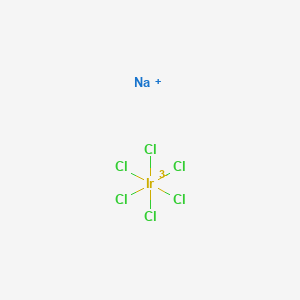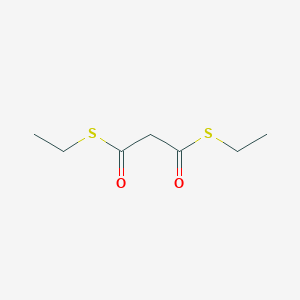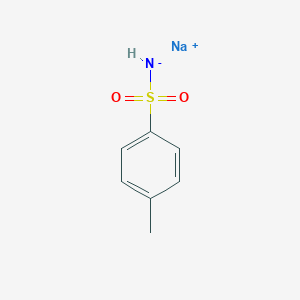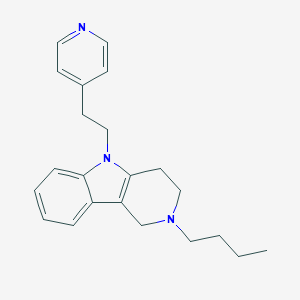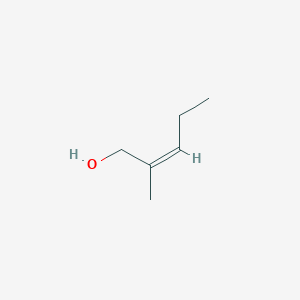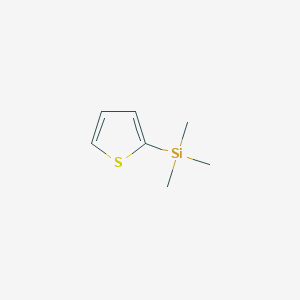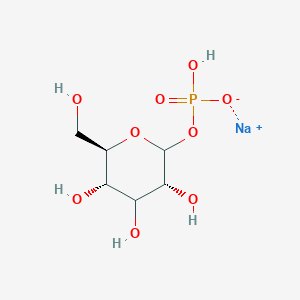
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt, also known as sodium glucose phosphate, is a chemical compound that is commonly used in scientific research. This compound is derived from glucose and is used in a variety of applications, including as a substrate for enzymes, a source of energy for cells, and a component of culture media. In
Mecanismo De Acción
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt is a source of glucose, which is a primary source of energy for cells. Glucose is transported into cells through glucose transporters, which are regulated by insulin. Once inside the cell, glucose is metabolized through glycolysis, which produces ATP, the energy currency of the cell.
Efectos Bioquímicos Y Fisiológicos
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt has several biochemical and physiological effects. As a source of glucose, it can increase cellular metabolism and energy production. It can also affect insulin signaling pathways and glucose uptake in cells. Additionally, D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt can affect the growth and metabolism of microorganisms in culture media.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt has several advantages for lab experiments. It is a readily available and affordable source of glucose, making it a common component of culture media. Additionally, it can be used as a substrate for enzymes in the study of glucose metabolism. However, it is important to note that the concentration of D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt used in experiments can affect the results, and it may not accurately reflect physiological conditions.
Direcciones Futuras
For research include the study of glucose metabolism and insulin signaling pathways, the development of new culture media, and the study of energy metabolism in cancer cells.
Métodos De Síntesis
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt can be synthesized through the reaction of glucose with phosphoric acid and D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt hydroxide. The reaction results in the formation of the salt, which is then purified through crystallization. The purity of the salt can be further increased through recrystallization.
Aplicaciones Científicas De Investigación
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt is commonly used in scientific research as a substrate for enzymes, particularly in the study of glycolysis and glucose metabolism. This compound is also used as a source of energy for cells in cell culture studies. Additionally, D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt is used as a component of culture media for the growth of microorganisms.
Propiedades
Número CAS |
17364-14-6 |
|---|---|
Nombre del producto |
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt |
Fórmula molecular |
C6H12NaO10P |
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
sodium;[(3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4?,5-,6?;/m1./s1 |
Clave InChI |
YSLVOZPKBHMBRV-SKIZHNPVSA-M |
SMILES isomérico |
C([C@@H]1[C@H](C([C@H](C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
SMILES canónico |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Otros números CAS |
17364-14-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






